Benzooxazole-2-carbaldehyde Benzooxazole-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 62667-25-8
VCID: VC2017303
InChI: InChI=1S/C8H5NO2/c10-5-8-9-6-3-1-2-4-7(6)11-8/h1-5H
SMILES: C1=CC=C2C(=C1)N=C(O2)C=O
Molecular Formula: C8H5NO2
Molecular Weight: 147.13 g/mol

Benzooxazole-2-carbaldehyde

CAS No.: 62667-25-8

Cat. No.: VC2017303

Molecular Formula: C8H5NO2

Molecular Weight: 147.13 g/mol

* For research use only. Not for human or veterinary use.

Benzooxazole-2-carbaldehyde - 62667-25-8

Specification

CAS No. 62667-25-8
Molecular Formula C8H5NO2
Molecular Weight 147.13 g/mol
IUPAC Name 1,3-benzoxazole-2-carbaldehyde
Standard InChI InChI=1S/C8H5NO2/c10-5-8-9-6-3-1-2-4-7(6)11-8/h1-5H
Standard InChI Key RXXZBZOUCQAOSC-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=C(O2)C=O
Canonical SMILES C1=CC=C2C(=C1)N=C(O2)C=O

Introduction

Chemical Identity and Structure

Benzooxazole-2-carbaldehyde comprises a benzene ring fused with an oxazole ring, bearing an aldehyde group at position 2. This arrangement creates a planar structure with distinct electronic properties that contribute to its chemical reactivity and biological activities. The compound represents an important class of heterocycles with significant synthetic utility.

Basic Identification

The compound is characterized by several key identifiers that allow for its precise recognition in chemical databases and literature:

ParameterInformation
CAS Number62667-25-8
Molecular FormulaC₈H₅NO₂
Molecular Weight147.131 g/mol
IUPAC Name1,3-benzoxazole-2-carbaldehyde
Common SynonymsBenzo[d]oxazole-2-carbaldehyde, Benzoxazole-2-carboxaldehyde, 2-Benzoxazolecarboxaldehyde
InChI KeyRXXZBZOUCQAOSC-UHFFFAOYSA-N

The molecular structure features a benzoxazole ring system with an aldehyde group attached at the 2-position, creating a planar molecule with specific electronic distribution that influences its chemical behavior .

Physical and Chemical Properties

Benzooxazole-2-carbaldehyde possesses distinct physical and chemical properties that determine its behavior in various reactions and applications. Understanding these properties is crucial for properly handling the compound and predicting its reactivity patterns.

Physical Properties

The compound exists as a solid at room temperature with characteristic physical properties:

PropertyValue
Physical StateSolid
Density1.3±0.1 g/cm³
Boiling Point276.3±23.0 °C at 760 mmHg
Flash Point120.9±22.6 °C
LogP1.57
PSA (Polar Surface Area)43.10000
Index of Refraction1.664
Vapor Pressure0.0±0.5 mmHg at 25°C
Exact Mass147.032028

These physical properties indicate that benzooxazole-2-carbaldehyde is a relatively stable compound with moderate lipophilicity, as suggested by its LogP value .

Chemical Reactivity

The chemical reactivity of benzooxazole-2-carbaldehyde is largely determined by the presence of the aldehyde functional group and the heterocyclic benzoxazole system:

  • The aldehyde group undergoes typical carbonyl reactions, including:

    • Oxidation to form benzooxazole-2-carboxylic acid

    • Reduction to produce benzooxazole-2-methanol

    • Condensation reactions with amines, hydrazines, and other nucleophiles

  • The benzoxazole ring system contributes to its aromaticity and can participate in:

    • Electrophilic aromatic substitution reactions

    • Coordination with metals through the nitrogen atom

    • π-π interactions with other aromatic systems

The combination of these reactive sites makes benzooxazole-2-carbaldehyde a versatile building block in organic synthesis.

Structural Derivatives and Analogs

Various structural derivatives of benzooxazole-2-carbaldehyde have been synthesized to explore structure-activity relationships and develop compounds with enhanced properties for specific applications.

Halogenated Derivatives

Several halogenated derivatives of benzooxazole-2-carbaldehyde have been reported, including:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)
5-Bromo-1,3-benzoxazole-2-carbaldehyde944907-38-4C₈H₄BrNO₂226.03
6-Chloro-1,3-benzoxazole-2-carbaldehyde944898-76-4C₈H₄ClNO₂181.58
4-Bromo-benzooxazole-2-carbaldehyde hydrateNot specifiedC₈H₆BrNO₃244.04

These halogenated derivatives typically exhibit altered reactivity patterns and biological activities compared to the parent compound .

Related Heterocyclic Analogs

Structural analogs with different heterocyclic ring systems include:

  • 2,1-Benzoxazole-4-carbaldehyde (isomeric form)

  • 1H-Benzimidazole-2-carboxaldehyde (nitrogen replaces oxygen in the ring)

  • Benzothiazole-2-carboxaldehyde (sulfur replaces oxygen in the ring)

These analogs offer diverse chemical properties and biological activities based on the electronic and steric effects of the different heteroatoms .

Biological Activities and Applications

Benzooxazole-2-carbaldehyde and its derivatives exhibit a wide range of biological activities, making them valuable scaffolds in medicinal chemistry and drug discovery.

Anti-inflammatory Activity

2-(2-Arylphenyl)benzoxazole derivatives have been identified as novel anti-inflammatory agents with selective inhibition of cyclooxygenase-2 (COX-2). Research by Seth et al. demonstrated that certain derivatives exhibit selectivity indices better than the clinically used NSAID celecoxib .

Antimicrobial Properties

Benzoxazole derivatives show significant antimicrobial activity against various pathogens. A study on substituted benzoxazole derivatives revealed considerable activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains .

Table showing antimicrobial activity of selected benzoxazole derivatives:

SampleGram-positive bacteria (% inhibition)Gram-negative bacteria (% inhibition)Fungal strains (% inhibition)
2-phenyl benzoxazole derivatives51-72%35-73%52-73%
2-N-phenyl benzoxazole derivatives53-81%60-90%52-73%

These findings highlight the potential of benzoxazole derivatives as lead compounds for developing new antimicrobial agents .

Anticancer Activity

Research has demonstrated that certain benzoxazole derivatives possess anticancer properties. A simplified analog of UK-1, 4-carbomethoxy-2-(2'-hydroxyphenyl)benzoxazole, was found to be almost as active as UK-1 against cancer cell lines. These compounds show cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines .

Adenosine Receptor Antagonists

A series of 2-arylbenzoxazoles has been identified as potential adenosine A2A receptor antagonists. Structure-affinity relationship studies revealed compounds with micromolar affinity towards the A2A receptor, suggesting potential applications in treating neurodegenerative diseases .

Chemical Reactivity and Transformations

The chemical reactivity of benzooxazole-2-carbaldehyde is primarily dictated by the presence of the aldehyde functional group and the heterocyclic benzoxazole system, making it a versatile intermediate in organic synthesis.

Aldehyde Group Reactions

The aldehyde functional group in benzooxazole-2-carbaldehyde undergoes typical carbonyl reactions:

  • Oxidation: The aldehyde can be oxidized to form benzooxazole-2-carboxylic acid using oxidizing agents such as potassium permanganate.

  • Reduction: Reducing agents like sodium borohydride can convert the aldehyde to the corresponding alcohol, benzooxazole-2-methanol.

  • Condensation: The aldehyde readily undergoes condensation reactions with various nucleophiles:

    • With amines to form imines

    • With hydrazines to form hydrazones

    • With hydroxylamine to form oximes

Benzoxazole Ring Modifications

The benzoxazole ring system can be modified through various reactions:

  • Electrophilic substitution reactions at the benzene portion

  • Nucleophilic attacks at the 2-position (especially when activated by electron-withdrawing groups)

  • Metal-catalyzed cross-coupling reactions when appropriately functionalized

Cyclization Reactions

Benzoxazole derivatives can participate in cyclization reactions, as observed in the synthesis of benzoxazole-2-carboxylate derivatives. Research has shown that electron-donating groups at the C-5 position and electron-withdrawing groups at the C-6 position of the benzene ring increase the yield of cyclization products .

Electronic Effects and Structure-Activity Relationships

Research on benzoxazole derivatives has revealed important structure-activity relationships that influence their reactivity and biological properties.

Electronic Effects on Cyclization

A study on the synthesis of benzoxazole-2-carboxylate derivatives demonstrated that electronic effects significantly influence the cyclization reactions. The researchers found that:

"Electron donating groups at the C-5 position and electron-withdrawing groups at the C-6 position of the benzene ring were found to increase the yield of the cyclization product."

These findings highlight the importance of electronic factors in controlling the reactivity of benzoxazole derivatives.

Position Effects on Biological Activity

The position of substituents on the benzoxazole ring system has been shown to affect biological activity. For example, in 2-(2-hydroxyphenyl)benzoxazole analogs, the position of substituents significantly influences their cytotoxicity against cancer cell lines. Benzoxazole derivatives with certain regiochemistry were found to be less cytotoxic than their isomers, particularly against specific cell lines .

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